molecular formula C6H9NS2 B035345 1,3-Dimethylpyrrolidine-2,5-dithione CAS No. 109875-81-2

1,3-Dimethylpyrrolidine-2,5-dithione

Katalognummer B035345
CAS-Nummer: 109875-81-2
Molekulargewicht: 159.3 g/mol
InChI-Schlüssel: NKLXQMFENJIAOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethylpyrrolidine-2,5-dithione (DMPT) is a sulfur-containing organic compound that has been widely studied for its potential applications in various fields of science. DMPT is a cyclic sulfur compound that has a unique structure, which makes it an attractive compound for research in agriculture, animal husbandry, and medicine. DMPT is also known as an attractant for aquatic animals, and it has been used as a feed additive for aquatic animals in recent years.

Wirkmechanismus

The mechanism of action of DMPT is not fully understood. However, it is believed that DMPT exerts its effects by regulating the expression of certain genes that are involved in various physiological processes. DMPT has been shown to upregulate the expression of genes that are involved in cell growth and differentiation, as well as genes that are involved in the immune response. DMPT has also been shown to downregulate the expression of genes that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In agriculture, DMPT has been shown to increase the activity of certain enzymes that are involved in photosynthesis and carbon fixation. DMPT has also been shown to increase the concentration of certain metabolites that are involved in plant growth and development. In animal husbandry, DMPT has been shown to increase the activity of certain enzymes that are involved in nutrient digestion and absorption. DMPT has also been shown to increase the concentration of certain metabolites that are involved in energy metabolism and stress response. In medicine, DMPT has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties.

Vorteile Und Einschränkungen Für Laborexperimente

DMPT has several advantages for lab experiments. First, DMPT is a stable compound that can be easily synthesized and purified. Second, DMPT is a relatively inexpensive compound that can be easily obtained in large quantities. Third, DMPT has a unique structure that makes it an attractive compound for research in various fields of science. However, DMPT also has some limitations for lab experiments. First, DMPT is a sulfur-containing compound that can react with other compounds in the lab, leading to unwanted side reactions. Second, DMPT is a relatively new compound that has not been extensively studied, and its long-term effects are not fully understood.

Zukünftige Richtungen

There are several future directions for DMPT research. First, more studies are needed to fully understand the mechanism of action of DMPT and its effects on various physiological processes. Second, more studies are needed to determine the optimal dosage and administration of DMPT for different applications. Third, more studies are needed to determine the safety and toxicity of DMPT for different organisms and environments. Fourth, more studies are needed to explore the potential applications of DMPT in other fields of science, such as material science and environmental science. Overall, DMPT is a promising compound that has the potential to make significant contributions to various fields of science.

Synthesemethoden

DMPT can be synthesized by the reaction of 1,3-dimethyl-2-imidazolidinone with sulfur. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid. The yield of DMPT is typically high, and the reaction can be easily scaled up for industrial production.

Wissenschaftliche Forschungsanwendungen

DMPT has been extensively studied for its potential applications in various fields of science. In agriculture, DMPT has been shown to improve the growth performance of various crops, such as wheat, corn, and soybeans. DMPT has also been shown to increase the yield of some crops, such as rice and cotton. In animal husbandry, DMPT has been used as a feed additive for poultry, pigs, and aquatic animals. DMPT has been shown to improve the growth performance of these animals and increase their resistance to stress. In medicine, DMPT has been studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Eigenschaften

CAS-Nummer

109875-81-2

Produktname

1,3-Dimethylpyrrolidine-2,5-dithione

Molekularformel

C6H9NS2

Molekulargewicht

159.3 g/mol

IUPAC-Name

1,3-dimethylpyrrolidine-2,5-dithione

InChI

InChI=1S/C6H9NS2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3

InChI-Schlüssel

NKLXQMFENJIAOJ-UHFFFAOYSA-N

SMILES

CC1CC(=S)N(C1=S)C

Kanonische SMILES

CC1CC(=S)N(C1=S)C

Synonyme

2,5-Pyrrolidinedithione, 1,3-dimethyl-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.